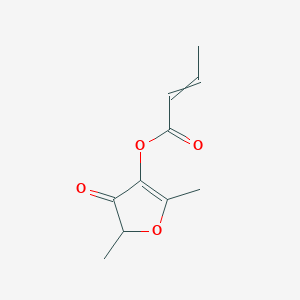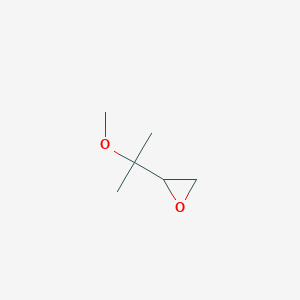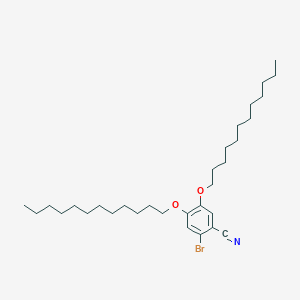
2-Bromo-4,5-bis(dodecyloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-bis(dodecyloxy)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and two dodecyloxy groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-bis(dodecyloxy)benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4,5-dihydroxybenzonitrile. The hydroxyl groups are then alkylated with dodecyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic nitriles with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. Its structural properties make it suitable for use in electronic and optoelectronic devices .
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-bis(dodecyloxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and dodecyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can form hydrogen bonds and coordinate with metal ions, affecting the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluorobenzonitrile: This compound has a similar structure but with a fluorine atom instead of the dodecyloxy groups.
2-(Bromomethyl)benzonitrile: It features a bromomethyl group instead of the dodecyloxy groups.
Uniqueness: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile is unique due to the presence of long alkyl chains (dodecyloxy groups), which impart distinct physical and chemical properties. These groups can enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
114364-57-7 |
|---|---|
Molekularformel |
C31H52BrNO2 |
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
2-bromo-4,5-didodecoxybenzonitrile |
InChI |
InChI=1S/C31H52BrNO2/c1-3-5-7-9-11-13-15-17-19-21-23-34-30-25-28(27-33)29(32)26-31(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
KHKCOSBPSGZBHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#N)Br)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


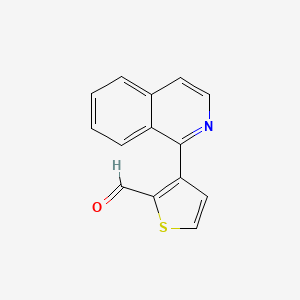
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

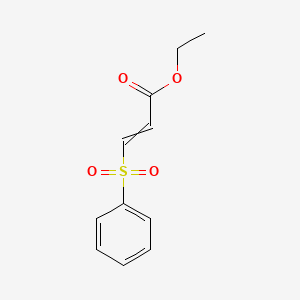
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
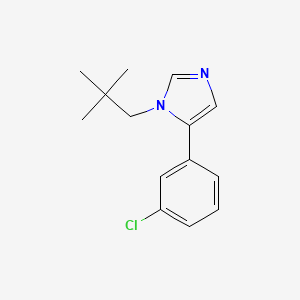
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

